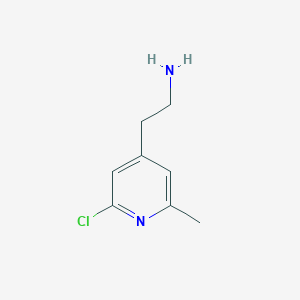
Tetrahydro-2h-pyran-3-yl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydro-2h-pyran-3-yl 4-methylbenzenesulfonate is an organic compound with the molecular formula C12H16O4S. It is a derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle, and is often used in organic synthesis due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-2h-pyran-3-yl 4-methylbenzenesulfonate typically involves the reaction of tetrahydropyran-3-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient mixing and temperature control systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-2h-pyran-3-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products
The major products of these reactions depend on the specific nucleophile or oxidizing agent used. For example, nucleophilic substitution with an amine would yield the corresponding tetrahydro-2h-pyran-3-yl amine derivative .
Scientific Research Applications
Tetrahydro-2h-pyran-3-yl 4-methylbenzenesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Tetrahydro-2h-pyran-3-yl 4-methylbenzenesulfonate involves its reactivity as a sulfonate ester. The sulfonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity is exploited in various synthetic applications to introduce the tetrahydropyran moiety into target molecules .
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2h-pyran-4-yl methanesulfonate: Similar in structure but with a methanesulfonate group instead of a 4-methylbenzenesulfonate group.
Tetrahydro-2h-pyran-2-ylmethyl 4-methylbenzenesulfonate: Differing in the position of the sulfonate ester group.
Uniqueness
Tetrahydro-2h-pyran-3-yl 4-methylbenzenesulfonate is unique due to its specific reactivity profile and stability, making it particularly useful in synthetic organic chemistry. Its ability to participate in a wide range of reactions under mild conditions sets it apart from other similar compounds .
Properties
Molecular Formula |
C12H16O4S |
|---|---|
Molecular Weight |
256.32 g/mol |
IUPAC Name |
oxan-3-yl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H16O4S/c1-10-4-6-12(7-5-10)17(13,14)16-11-3-2-8-15-9-11/h4-7,11H,2-3,8-9H2,1H3 |
InChI Key |
LEZSGHMBONHANZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCCOC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


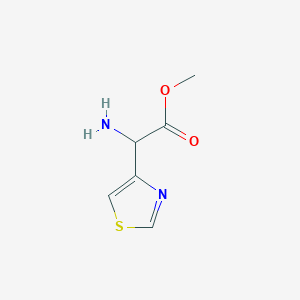
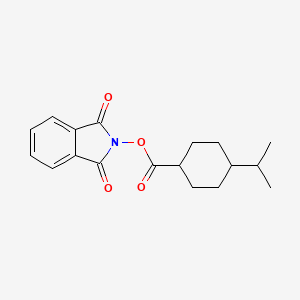
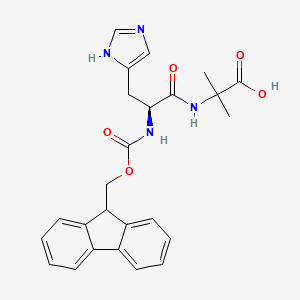
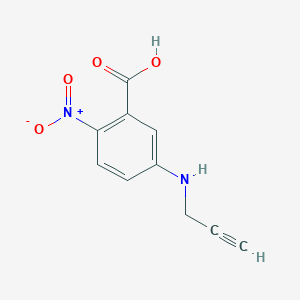
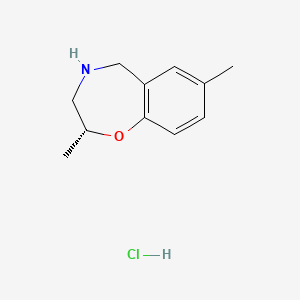

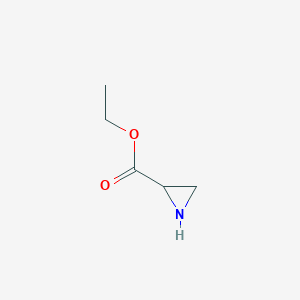
![(2R)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine](/img/structure/B15316131.png)
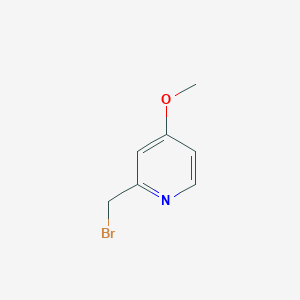
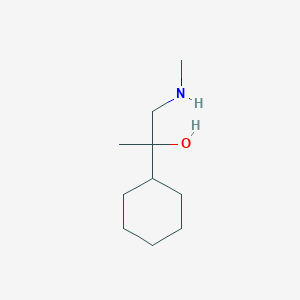
![6-Chloro-5-fluoro-1-(tetrahydrothiophen-3-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B15316172.png)
![Spiro[azetidine-2,2'-bicyclo[2.2.1]heptane]-4-one](/img/structure/B15316185.png)
